

Mass spectrometry fragmentation pattern of 2-Ethoxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitrobenzaldehyde

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An In-Depth Guide to the Mass Spectrometry Fragmentation of **2-Ethoxy-5-nitrobenzaldehyde** and Comparative Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

2-Ethoxy-5-nitrobenzaldehyde (C₉H₉NO₄, M.W. 195.17 g/mol) is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. The precise arrangement of its three functional groups—aldehyde, ethoxy, and nitro—on the benzene ring dictates its reactivity and potential applications. For professionals in research and drug development, unambiguous structural confirmation and purity assessment are not mere formalities; they are foundational to ensuring the validity of experimental outcomes and the safety of resulting products. This guide offers a multi-faceted analytical perspective, anchored by the detailed fragmentation analysis provided by mass spectrometry.

Part 1: Elucidating the Structure via Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation is not random; it follows predictable pathways governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[2] The mass spectrum, therefore, serves as a molecular fingerprint, providing rich structural information.

Predicted Fragmentation Pattern of 2-Ethoxy-5-nitrobenzaldehyde

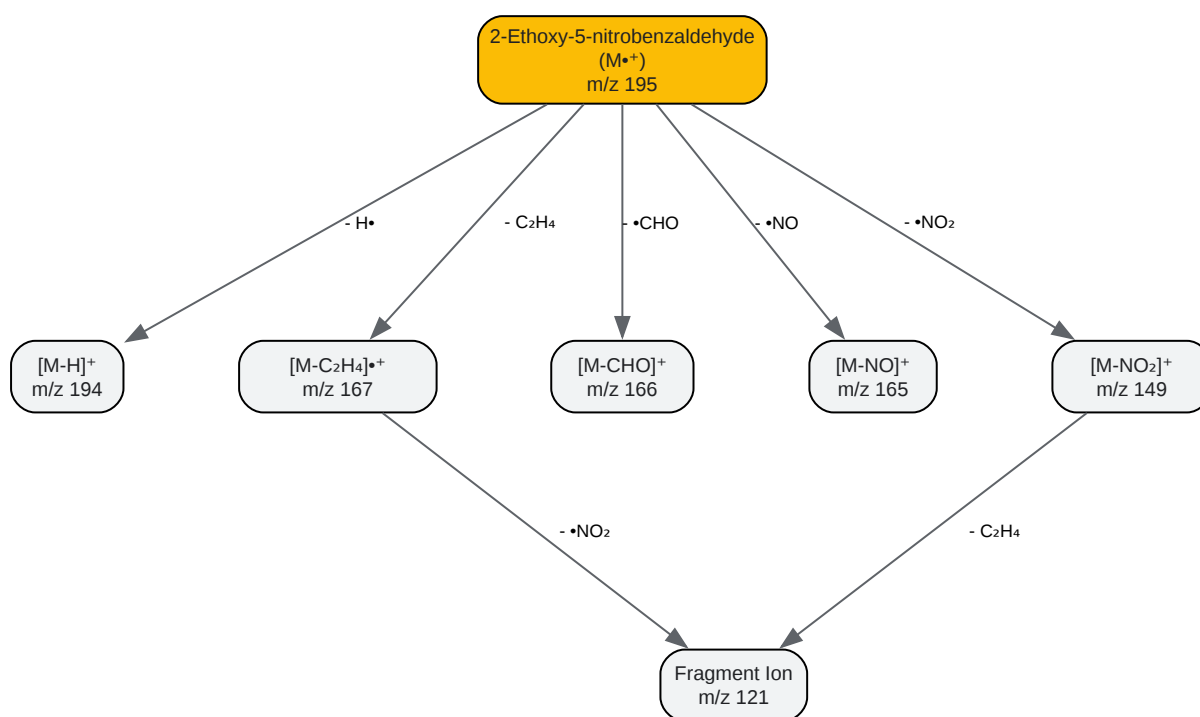
The molecular ion ($M^{\bullet+}$) of **2-Ethoxy-5-nitrobenzaldehyde** has a monoisotopic mass of 195.053 Da.[3] Its fragmentation is a composite of the characteristic behaviors of its constituent functional groups: aromatic aldehydes, aryl ethers, and nitroaromatics.

- **α -Cleavage (Aldehyde Group):** Aromatic aldehydes characteristically undergo cleavage of the bond adjacent to the carbonyl group.
 - **Loss of a Hydrogen Radical (M-1):** A very favorable process for aromatic aldehydes, leading to the formation of a stable acylium ion at m/z 194.[4][5]
 - **Loss of a Formyl Radical (M-29):** Cleavage of the C-C bond between the ring and the carbonyl group expels a neutral formyl radical ($\bullet\text{CHO}$), resulting in a substituted phenyl cation at m/z 166.[6][7]
- **Rearrangement and Cleavage (Ethoxy Group):** Aryl ethyl ethers are known to undergo a characteristic rearrangement.
 - **Loss of Ethene (M-28):** This pathway involves the transfer of a hydrogen from the ethyl group to the ether oxygen or the ring, followed by the neutral loss of ethene (C_2H_4). This produces the radical cation of 2-hydroxy-5-nitrobenzaldehyde at m/z 167. This is a highly diagnostic fragmentation for ethoxy-substituted aromatics.[8][9]
- **Cleavage of the Nitro Group:** Nitroaromatic compounds display several characteristic fragmentation pathways.
 - **Loss of Nitrogen Monoxide (M-30):** The expulsion of a neutral NO radical is a common fragmentation, often preceded by a rearrangement of the nitro group to a nitrite.[10][11] This would yield a fragment at m/z 165.

- Loss of Nitrogen Dioxide (M-46): A direct cleavage of the C-N bond results in the loss of a neutral NO₂ radical, producing an ethoxy-benzaldehyde cation at m/z 149.[11][12]

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For instance, the m/z 167 fragment (from ethene loss) could subsequently lose NO₂ to yield a fragment at m/z 121. Similarly, the m/z 149 fragment (from NO₂ loss) could lose ethene to also arrive at m/z 121.

The following diagram illustrates the primary predicted fragmentation pathways.



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Caption: Predicted EI-MS fragmentation pathways for **2-Ethoxy-5-nitrobenzaldehyde**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard approach for obtaining an EI mass spectrum for a semi-volatile compound like **2-Ethoxy-5-nitrobenzaldehyde**.

1. Sample Preparation:

- Prepare a stock solution of **2-Ethoxy-5-nitrobenzaldehyde** at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
- Perform a serial dilution to a final concentration of approximately 10 µg/mL in the same solvent.

2. GC-MS Instrumentation & Conditions:

- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
- GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injection: 1 µL of the sample solution is injected in splitless or split (e.g., 20:1) mode.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase at 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.^[1]
- Mass Scan Range: m/z 40-300.

3. Data Analysis:

- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the peak.
- Identify the molecular ion peak (M^+) at m/z 195.
- Identify and annotate the major fragment ions, calculating the neutral losses to propose fragmentation pathways as described above.

Part 2: A Comparative Overview of Analytical Techniques

While MS provides unparalleled structural detail from fragmentation, a robust analytical characterization relies on a multi-technique approach. HPLC and NMR provide orthogonal data that are critical for purity assessment and definitive structure elucidation, respectively.

Parameter	Mass Spectrometry (GC-MS)	High-Performance Liquid Chromatography (HPLC/UPLC)	Nuclear Magnetic Resonance (NMR)
Primary Information	Molecular Weight, Elemental Formula (HRMS), Structural Fragments	Purity, Quantification, Isolation of Impurities	Unambiguous Molecular Structure, Connectivity
Principle	Ionization and separation of ions by mass-to-charge ratio	Differential partitioning between mobile and stationary phases	Nuclear spin transitions in a magnetic field
Typical Sensitivity	Picogram (pg) to Femtogram (fg)	Nanogram (ng) to Picogram (pg)	Microgram (µg) to Milligram (mg)
Sample Requirement	Very Low	Low	High
Key Advantage	Provides detailed structural information from fragmentation patterns	Gold standard for purity analysis and quantification[13]	The definitive method for structure elucidation[14]
Limitation	Isomers can be difficult to distinguish without chromatography	Limited structural information with standard detectors (e.g., UV)	Lower sensitivity, less suitable for complex mixtures

High-Performance Liquid Chromatography (HPLC): The Standard for Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries.[13] It separates the target compound from impurities, providing a quantitative measure of its purity.

Experimental Protocol: Reverse-Phase HPLC

- System: HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Gradient:
 - Start at 30% B.
 - Linear gradient to 95% B over 15 minutes.
 - Hold at 95% B for 3 minutes.
 - Return to 30% B and equilibrate for 5 minutes.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm or as determined by a UV scan.
- Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

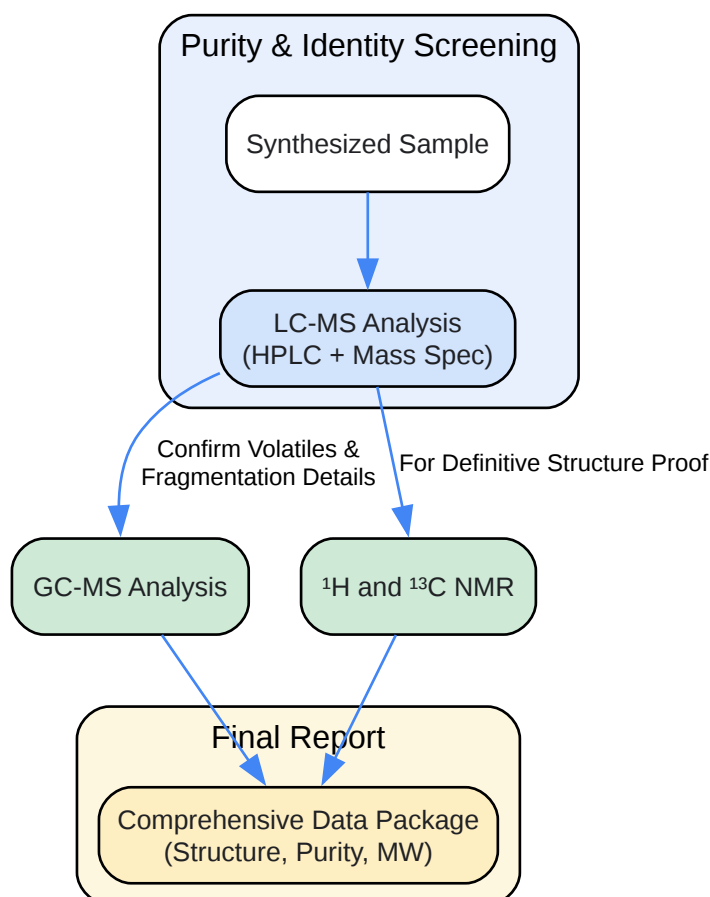
NMR spectroscopy provides an unparalleled view of a molecule's carbon-hydrogen framework. [14] By analyzing chemical shifts, coupling constants, and integration, one can piece together the exact connectivity of atoms.

Predicted ^1H NMR Spectrum:

- Aldehyde Proton (-CHO): Expected to be a singlet in the highly deshielded region of δ 9.8-10.2 ppm.^[15]
- Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons adjacent to the nitro and aldehyde groups will be the most deshielded.
- Ethoxy Protons (-OCH₂CH₃): A characteristic quartet for the -OCH₂- group around δ 4.0-4.3 ppm and a triplet for the -CH₃ group around δ 1.4-1.6 ppm.

Part 3: An Integrated Analytical Workflow

In a professional R&D environment, these techniques are not used in isolation but as part of a logical, synergistic workflow. This ensures that a compound is not only correctly identified but also meets the required purity standards for its intended use.



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Caption: An integrated workflow for comprehensive analytical characterization.

Conclusion

The mass spectrum of **2-Ethoxy-5-nitrobenzaldehyde** provides a wealth of structural information through predictable and diagnostic fragmentation pathways, including losses of H•, CHO•, C₂H₄, and NO₂. However, this guide underscores the principle that reliance on a single analytical technique is insufficient for the rigorous demands of modern chemical and pharmaceutical research. By integrating the fragmentation data from mass spectrometry with the quantitative purity assessment from HPLC and the definitive structural elucidation from NMR, researchers can establish a compound's identity and quality with the highest degree of scientific confidence. This multi-technique approach is not just best practice; it is essential for ensuring data integrity and advancing scientific discovery.

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